5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an ethoxy group at the 5-position, two methyl groups at the 1 and 2 positions, and a carboxylic acid group at the 3-position of the indole ring.
Preparation Methods
The synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with an appropriate indole precursor.
Ethoxylation: Introduction of the ethoxy group at the 5-position can be achieved through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Methylation: The methyl groups at the 1 and 2 positions can be introduced using methyl iodide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include ketones, alcohols, substituted indoles, and esters.
Scientific Research Applications
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid can be compared with other similar indole derivatives:
5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
5-Acetoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Contains an acetoxy group instead of an ethoxy group.
1,2-Dimethyl-1H-indole-3-carboxylic acid: Lacks the ethoxy group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-ethoxy-1,2-dimethylindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKXGJBXPMIZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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